7-(3-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(3-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine carboxamide family, characterized by a bicyclic core fused with a triazole ring. Key structural features include:
- Ethylsulfanyl group at position 2, which may influence electronic properties and solubility.
- N-(2-methylphenyl) carboxamide at position 6, introducing aromatic and hydrophobic interactions.
The ethylsulfanyl group suggests derivatization via thiol-alkylation or substitution reactions, as seen in similar sulfanyl-containing triazolo-pyrimidines .
Propriétés
IUPAC Name |
7-(3-bromophenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-11-6-5-8-13(17)2)19(28(21)27-22)15-9-7-10-16(23)12-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDISQMCUBMTEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a nucleophilic substitution reaction using an appropriate ethylthiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 7-(3-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromophenyl and ethylsulfanyl groups could facilitate binding to hydrophobic pockets, while the carboxamide group could form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related triazolo-pyrimidine carboxamides from and other sources:
Key Observations:
Halogen Substituents :
- The target’s 3-bromophenyl group contrasts with 5k ’s 4-bromophenyl and 5j ’s nitro-substituted aryl. Bromine’s electron-withdrawing nature may enhance stability and π-stacking interactions compared to methoxy or hydroxyl groups in 5l .
- In , a 2-chlorophenyl analog exhibits planar triazolo-pyrimidine rings with π-π stacking (centroid distances: 3.63–3.88 Å), suggesting similar packing behavior for the target compound .
Sulfanyl Groups: The ethylsulfanyl (S-Et) group in the target differs from benzylsulfanyl (S-Bn) in .
Carboxamide Variations :
- The N-(2-methylphenyl) carboxamide in the target introduces ortho-substitution effects, which could hinder rotational freedom compared to para-substituted analogs like 5k (4-BrPh) .
Activité Biologique
The compound 7-(3-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- CAS Number : 1021212-63-4
- Molecular Formula : C22H22BrN5OS
- Molecular Weight : 484.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazolo-pyrimidine structure suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(3-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related triazole derivatives inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Preliminary evaluations have shown that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria suggest that it can disrupt bacterial cell wall synthesis.
- Fungal Activity : The compound has also been assessed for antifungal activity against common pathogens such as Candida species.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 10 | |
| Anticancer | PC-3 (prostate cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 8 | |
| Antifungal | Candida albicans | 12 |
Case Studies
-
Study on Anticancer Efficacy :
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 10 µM. This study highlights the potential of this compound as a lead for further development in cancer therapeutics . -
Antimicrobial Screening :
In another investigation focused on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated a promising activity against Staphylococcus aureus with an IC50 value of 8 µM. These findings suggest further exploration into its use as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
